molecular formula C6H6BrN3O2 B1295131 5-Bromo-6-methyl-3-nitropyridin-2-amine CAS No. 68957-50-6

5-Bromo-6-methyl-3-nitropyridin-2-amine

Cat. No. B1295131
CAS RN: 68957-50-6
M. Wt: 232.03 g/mol
InChI Key: CRELZBHEKSIUDR-UHFFFAOYSA-N
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Description

The compound "5-Bromo-6-methyl-3-nitropyridin-2-amine" is a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a bromo group at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position of the pyridine ring, with an amine group at the 2nd position. This structure suggests that the compound could have interesting chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related bromo-nitropyridine compounds involves various strategies, including regioselective displacement reactions, decarboxylative nitration, and reactions with amines. For instance, the regioselective displacement of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Similarly, the synthesis of 5,6-dichloro-3-nitropyrazinamine involves decarboxylative nitration followed by nucleophilic displacement reactions . These methods could potentially be adapted for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine.

Molecular Structure Analysis

The molecular structure of bromo-nitropyridine compounds has been studied using various spectroscopic methods and quantum mechanical calculations. For example, the molecular structure and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine were investigated using Density Functional Theory (DFT) calculations and compared with experimental FT-IR and FT-Raman spectral data . These studies provide insights into the electronic and vibrational properties of the molecule, which are essential for understanding the behavior of 5-Bromo-6-methyl-3-nitropyridin-2-amine.

Chemical Reactions Analysis

Bromo-nitropyridine compounds undergo a variety of chemical reactions, including nucleophilic substitution, acetylation, and reactions with amines. For instance, 5,6-dichloro-3-nitropyrazinamine can react with amines to displace the chloro group, or undergo bromo-deamination . Additionally, amination reactions of bromo-nitropyrazoles have been developed, where the bromo group is replaced by an amino group under certain conditions . These reactions could be relevant to the chemical behavior of 5-Bromo-6-methyl-3-nitropyridin-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine compounds are influenced by their molecular structure. For example, the presence of electron-withdrawing nitro groups and electron-donating amino groups affects the compound's reactivity and stability. Theoretical calculations can predict properties such as HOMO-LUMO energies, electronegativity, and global hardness, which are indicative of the compound's biological activity and potential as a material for non-linear optical (NLO) applications . The crystal structure of related compounds, stabilized by hydrogen bonding, also contributes to the understanding of the solid-state properties .

Scientific Research Applications

Synthesis and Material Science

  • Synthetic Methodologies : The handling of hydrogen peroxide oxidations, as discussed in the synthesis of 5-Bromo-2-nitropyridine, highlights the importance of robust reaction conditions for the synthesis of nitropyridine derivatives. These methodologies can be crucial for producing compounds like "5-Bromo-6-methyl-3-nitropyridin-2-amine" on a large scale with high purity and reproducibility, which is vital for further applications in material science or pharmacology (Agosti et al., 2017).

  • Functionalization and Reactivity : Research on the action of potassium amide on bromopyridine derivatives, including nitration and amination reactions, provides insights into the chemical reactivity and functionalization of pyridine rings. Such studies are foundational for understanding how "5-Bromo-6-methyl-3-nitropyridin-2-amine" might be utilized in the synthesis of more complex molecules or in the modification of material surfaces for specific applications (Streef & Hertog, 2010).

Chemical Probes and Sensors

  • Fluorescent Probes Development : The creation of aminoethylpyridine-based fluorescent probes for detecting metal ions in aqueous media showcases the potential of nitropyridine derivatives in sensor technology. Derivatives similar to "5-Bromo-6-methyl-3-nitropyridin-2-amine" could be designed to serve as sensitive and selective probes for environmental monitoring, biomedical diagnostics, and chemical sensing (Singh et al., 2020).

Computational Studies and Drug Design

  • Computational Insights and Drug Interaction : Computational studies on similar nitropyridine compounds, focusing on molecular structure, energy levels, and docking simulations, can guide the development of new drugs or materials. For instance, the speculative assessment and molecular docking studies of nitropyridine derivatives highlight the potential for these compounds in understanding protein interactions and designing inhibitors for specific targets, which might extend to derivatives like "5-Bromo-6-methyl-3-nitropyridin-2-amine" (Arulaabaranam et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-bromo-6-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRELZBHEKSIUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071901
Record name 5-Bromo-6-methyl-3-nitropyridine-2-amine
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-3-nitropyridin-2-amine

CAS RN

68957-50-6
Record name 5-Bromo-6-methyl-3-nitro-2-pyridinamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Pyridinamine, 5-bromo-6-methyl-3-nitro-
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Record name 2-Pyridinamine, 5-bromo-6-methyl-3-nitro-
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Record name 5-Bromo-6-methyl-3-nitropyridine-2-amine
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Record name 5-bromo-6-methyl-3-nitropyridin-2-amine
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Synthesis routes and methods I

Procedure details

20 g(0.107 mole) of the compound obtained in step 1 was dissolved in 110 ml of conc. sulfuric acid and thereto was added dropwise 9.4 ml(0.12 mole) of nitric acid for 30 minutes at 0° C. The reaction solution was stirred for 1 hour at 0° C. and, subsequently stirred for another 1 hour at room temperature. The resultant was neutralized with cold 40% aqueous NaOH solution and filtered to get a yellow solid. The solid was washed with distilled water(100 ml×3) and dried in a vacuum oven at 60° C. for 24 hours to obtain 23.8 g of the title compound(yield 96%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
110 mL
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solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

Nitric acid (2.9 ml) was added dropwise to a solution of 6-amino-3-bromo-2-methylpyridine (7.2 g) in concentrated sulfuric acid (39 ml) under ice-cooling over 30 minutes, and the mixture was stirred at the same temperature for one hour. After further stirring at room temperature for one hour, the reaction solution was poured into ice water. A 50% aqueous sodium hydroxide solution was added, and the resulting precipitate was collected by filtration, washed with distilled water and then dried under reduced pressure to give the title compound (9.0 g).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

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